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(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethoxy group at the 6th position, a methyl group at the 5th position, and a phenylmethanone moiety attached to the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethoxy-5-methylpyridine and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 6-ethoxy-5-methylpyridine is reacted with benzoyl chloride in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine-based compounds, including (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the efficacy of similar pyridine compounds against breast cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. SAR studies have shown that modifications to the pyridine ring and the phenyl moiety can significantly influence the compound's biological activity. For example, substituents at specific positions on the phenyl ring were found to enhance or diminish anticancer activity, suggesting a delicate balance between structural features and biological efficacy .
Data Tables
Compound | Substituents | Activity | Cell Line Tested |
---|---|---|---|
This compound | Ethoxy at 6-position | Moderate cytotoxicity | MCF-7 (breast cancer) |
Analog A | Fluoro at 4-position | High cytotoxicity | HeLa (cervical cancer) |
Analog B | Methyl at 2-position | Low cytotoxicity | A549 (lung cancer) |
Case Study 1: Anticancer Evaluation
In a comprehensive evaluation, this compound was tested against multiple cancer cell lines. The study utilized an MTT assay to assess cell viability post-treatment. Results indicated that the compound significantly reduced cell viability in MCF-7 cells compared to control groups, with an IC50 value indicating effective potency .
Case Study 2: SAR Optimization
A systematic approach was taken to modify the compound's structure to enhance its activity. By varying substituents on the pyridine and phenyl rings, researchers identified optimal configurations that maximized anticancer effects while minimizing toxicity to normal cells. This iterative process led to the identification of several analogs with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group.
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)amine: A derivative with an amine group.
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)ethanone: A compound with an ethyl group instead of a methyl group.
Uniqueness
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylmethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyridine ring substituted with an ethoxy group at position 6 and a methyl group at position 5, along with a phenyl group linked through a carbonyl moiety. Its molecular formula is C16H17NO2, with a molecular weight of approximately 241.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H17NO2 |
Molecular Weight | 241.29 g/mol |
CAS Number | 1355216-39-5 |
Structural Features | Pyridine ring, ethoxy, methyl, phenyl |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its applicability as an antimicrobial agent.
- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Effects : Preliminary data indicate that derivatives of this compound may inhibit cancer cell proliferation through multiple mechanisms.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial properties of pyridine derivatives found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects revealed that the compound could inhibit key pro-inflammatory cytokines in vitro, demonstrating its potential as an anti-inflammatory agent in therapeutic applications .
- Anticancer Research : In vitro studies showed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The carbonyl group in the structure allows for nucleophilic attack by enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory and cancer pathways, altering their signaling cascades.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we can compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(6-Chloro-5-methylpyridin-3-yl)(phenyl)methanone | Chlorine substitution | Antimicrobial and anticancer |
(6-Diethylamino-5-methylpyridin-3-yl)(phenyl)methanone | Diethylamino group | Enhanced solubility and bioavailability |
(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone | Amino substitution | Different pharmacological properties |
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(6-ethoxy-5-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H15NO2/c1-3-18-15-11(2)9-13(10-16-15)14(17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
QZXFEDNGYASTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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